6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide
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Overview
Description
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a phenylethyl group and a tetrahydrofuran-3-yl ether moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature to form nicotinamide.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydrofuran-3-yl Ether Moiety: The tetrahydrofuran-3-yl ether moiety can be introduced through an etherification reaction, where tetrahydrofuran-3-ol is reacted with the nicotinamide derivative in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Phenylethyl Derivatives: Compounds with phenylethyl groups attached to different core structures.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran moieties attached to various core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-5-3-2-4-6-14)20-18(21)15-7-8-17(19-11-15)23-16-9-10-22-12-16/h2-8,11,13,16H,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVTLNTUQBNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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